TTA-Q6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

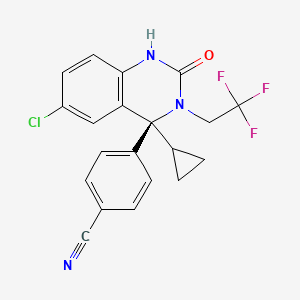

4-[(4S)-6-chloro-4-cyclopropyl-2-oxo-3-(2,2,2-trifluoroethyl)-1H-quinazolin-4-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N3O/c21-15-7-8-17-16(9-15)20(14-5-6-14,13-3-1-12(10-25)2-4-13)27(18(28)26-17)11-19(22,23)24/h1-4,7-9,14H,5-6,11H2,(H,26,28)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNWJYZCIAMGV-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TTA-Q6: A Technical Guide to its Mechanism of Action as a T-Type Calcium Channel Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTA-Q6 is a potent and selective antagonist of T-type calcium channels, a class of low voltage-activated ion channels implicated in a variety of physiological and pathophysiological processes. This document provides a comprehensive overview of the mechanism of action of this compound, summarizing available quantitative data, outlining putative experimental protocols for its characterization, and visualizing its interaction with cellular signaling pathways. This compound has demonstrated efficacy in preclinical models of neurological disorders, such as absence epilepsy, and has been shown to modulate sleep architecture, highlighting its therapeutic potential.

Core Mechanism of Action: Selective T-Type Calcium Channel Blockade

The primary mechanism of action of this compound is the selective inhibition of T-type calcium channels.[1][2] These channels, which include the subtypes Cav3.1, Cav3.2, and Cav3.3, are distinct from high voltage-activated (HVA) calcium channels in their ability to be activated by small depolarizations from a hyperpolarized resting membrane potential. This property allows them to play a crucial role in regulating neuronal excitability, including the generation of burst firing patterns in neurons.

This compound demonstrates state-dependent inhibition of T-type calcium channels, with a higher potency for channels in a depolarized state. This suggests a preferential interaction with the open or inactivated states of the channel.

Signaling Pathway of T-Type Calcium Channel Inhibition by this compound

The following diagram illustrates the proposed mechanism of this compound in modulating neuronal excitability through the blockade of T-type calcium channels.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Condition | IC50 (nM) | Reference |

| FLIPR | Depolarized | 14 | [1][2] |

| FLIPR | Hyperpolarized | 590 | [1][2] |

FLIPR: Fluorometric Imaging Plate Reader

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound are not publicly available, this section outlines standard methodologies that are likely employed to evaluate its mechanism of action.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique is used to directly measure the effect of this compound on T-type calcium currents in isolated neurons or cells expressing recombinant T-type channels.

Methodology:

-

Cell Preparation: Primary neurons (e.g., thalamic neurons) or a cell line (e.g., HEK293) stably expressing a specific T-type calcium channel subtype (Cav3.1, Cav3.2, or Cav3.3) are cultured on coverslips.

-

Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and digitizer.

-

Solutions:

-

External Solution (in mM): 140 TEA-Cl, 2 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH). Tetrodotoxin (TTX, 0.5 µM) is included to block sodium channels.

-

Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

-

-

Voltage Protocol: T-type currents are elicited by a voltage step to -30 mV from a holding potential of -100 mV.

-

Data Analysis: The peak inward current is measured before and after the application of varying concentrations of this compound to determine the IC50.

The following diagram illustrates a typical workflow for a patch-clamp experiment.

In Vivo Model of Absence Epilepsy

Genetic models of absence epilepsy, such as the GAERS (Genetic Absence Epilepsy Rat from Strasbourg) or WAG/Rij (Wistar Albino Glaxo from Rijswijk) rats, are utilized to assess the anti-seizure efficacy of this compound.[2]

Methodology:

-

Animal Model: Male GAERS or WAG/Rij rats are used.

-

Electrode Implantation: Animals are surgically implanted with cortical EEG electrodes.

-

Drug Administration: this compound is administered orally or via intraperitoneal injection at various doses.

-

EEG Recording: Continuous EEG recordings are performed for several hours post-administration.

-

Data Analysis: The frequency and duration of spike-wave discharges (SWDs), the characteristic EEG pattern of absence seizures, are quantified and compared between vehicle and this compound treated groups.

Sleep Architecture Analysis

The effect of this compound on sleep patterns is evaluated in rodents.[2]

Methodology:

-

Animal Model: Adult male rats or mice are used.

-

Surgical Implantation: Animals are implanted with electrodes for EEG and EMG (electromyography) recording.

-

Acclimatization: Animals are allowed to recover from surgery and are habituated to the recording chamber.

-

Drug Administration: this compound is administered at the beginning of the light or dark cycle.

-

Polysomnography: Continuous EEG and EMG recordings are collected for 24 hours.

-

Data Analysis: The recordings are scored for different sleep stages (Wake, NREM, REM). The total time spent in each stage, the latency to sleep onset, and the number and duration of sleep/wake bouts are analyzed.

The logical relationship between this compound's molecular action and its physiological effects is depicted in the following diagram.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate due to its potent and selective antagonism of T-type calcium channels. Its demonstrated efficacy in a preclinical model of absence epilepsy and its ability to modulate sleep architecture underscore the importance of T-type channels in regulating neuronal network activity. Further research is warranted to fully elucidate its pharmacokinetic profile, subtype selectivity, and therapeutic potential in a broader range of neurological disorders.

References

In-Depth Technical Guide to the Pharmacological Properties of TTA-Q6

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTA-Q6 is a selective antagonist of T-type calcium channels, a class of ion channels implicated in a variety of neurological disorders. This document provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, potency, and effects in preclinical models. The information is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, offering a consolidated resource on the core pharmacological characteristics of this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

Voltage-gated calcium channels are crucial for a wide array of physiological processes. Among these, the low-voltage-activated T-type calcium channels (T-channels) are key regulators of neuronal excitability and are involved in the pathophysiology of conditions such as epilepsy and neuropathic pain. T-type calcium channels are comprised of three distinct isoforms: Cav3.1, Cav3.2, and Cav3.3, which are differentially expressed throughout the nervous system. The unique biophysical properties of T-type channels, including their activation at near-resting membrane potentials, make them a compelling target for therapeutic intervention in diseases characterized by neuronal hyperexcitability.

This compound has emerged as a potent and selective antagonist of T-type calcium channels. Its ability to modulate the activity of these channels suggests its potential as a therapeutic agent for neurological disorders. This guide synthesizes the available data on the pharmacological profile of this compound.

Mechanism of Action

This compound functions as a state-dependent antagonist of T-type calcium channels. This means its inhibitory activity is dependent on the conformational state of the channel. The compound shows a higher potency for channels in the depolarized (inactivated) state compared to the hyperpolarized (closed) state. This property is particularly relevant for conditions like epilepsy where neurons undergo prolonged periods of depolarization. By preferentially binding to and stabilizing the inactivated state, this compound effectively reduces the number of channels available to open upon subsequent stimulation, thereby dampening neuronal excitability.

Quantitative Pharmacological Data

The potency of this compound has been quantified using in vitro assays. The following table summarizes the available data on its inhibitory activity.

| Assay Type | Condition | IC50 (nM) | Reference |

| FLIPR (Fluorometric Imaging Plate Reader) | Depolarized | 14 | [1][2] |

| FLIPR (Fluorometric Imaging Plate Reader) | Hyperpolarized | 590 | [1][2] |

Table 1: In Vitro Potency of this compound

Note: Specific details regarding the cell lines and T-type channel isoforms used in these initial screens are not publicly available at this time.

Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of neuronal signaling pathways that are downstream of T-type calcium channel activity. In conditions like absence epilepsy, the thalamocortical circuitry plays a critical role. T-type calcium channels in thalamic neurons are key drivers of the burst firing patterns that lead to the characteristic spike-and-wave discharges seen on an electroencephalogram (EEG). By inhibiting these channels, this compound is presumed to disrupt this pathological oscillatory activity.

Below is a proposed signaling pathway illustrating the role of T-type calcium channels in neuronal hyperexcitability and the point of intervention for this compound.

Caption: Proposed signaling pathway of this compound action in neuronal hyperexcitability.

In Vivo Efficacy

This compound has demonstrated efficacy in a preclinical animal model of absence epilepsy. In a rat model, oral administration of this compound was shown to suppress seizure frequency.[2] This finding supports the hypothesis that T-type calcium channel antagonism is a viable strategy for the treatment of this form of epilepsy. Additionally, the compound was observed to cause significant alterations in sleep architecture in these animals.[2]

Experimental Protocols

FLIPR (Fluorometric Imaging Plate Reader) Assay for T-type Calcium Channel Antagonists

This protocol is a representative methodology for assessing the potency of T-type calcium channel antagonists like this compound using a high-throughput fluorescence-based assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against T-type calcium channels.

Materials:

-

HEK293 cells stably expressing a human T-type calcium channel isoform (e.g., Cav3.1, Cav3.2, or Cav3.3).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Depolarizing solution (e.g., assay buffer with a high concentration of KCl).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

384-well black-walled, clear-bottom assay plates.

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed the HEK293 cells expressing the T-type channel isoform into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading: Remove the cell culture medium and add the calcium-sensitive dye solution to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

-

Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound solutions to the respective wells of the assay plate. Include vehicle control wells (e.g., DMSO in assay buffer).

-

FLIPR Measurement:

-

Place the assay plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Initiate the assay by adding the depolarizing solution to all wells simultaneously. This will activate the T-type calcium channels, leading to an influx of Ca2+ and an increase in fluorescence.

-

Record the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Experimental workflow for a FLIPR-based assay to determine T-type channel antagonist potency.

In Vivo Model of Absence Epilepsy in Rats

The following is a generalized protocol for a common animal model used to study absence seizures, which is relevant to the in vivo testing of this compound.

Objective: To evaluate the efficacy of a test compound in reducing the frequency and duration of spike-and-wave discharges (SWDs) in a genetic rat model of absence epilepsy (e.g., WAG/Rij or GAERS rats).

Materials:

-

WAG/Rij or GAERS rats (adult males are commonly used).

-

Anesthesia (e.g., isoflurane).

-

Stereotaxic apparatus.

-

EEG recording electrodes and telemetry system.

-

Test compound (this compound) formulated for oral administration.

-

Vehicle control.

Procedure:

-

Surgical Implantation of EEG Electrodes:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically expose the skull and implant EEG recording electrodes over the cortex according to established coordinates.

-

Implant a reference electrode (e.g., over the cerebellum).

-

Secure the electrode assembly to the skull with dental cement.

-

Allow the animal to recover from surgery for a sufficient period (e.g., 1-2 weeks).

-

-

Baseline EEG Recording:

-

Record baseline EEG activity for a defined period (e.g., 24 hours) to determine the spontaneous frequency and duration of SWDs for each animal.

-

-

Drug Administration:

-

Administer this compound or vehicle control to the rats via oral gavage.

-

-

Post-Dosing EEG Recording:

-

Record EEG activity for a specified duration after drug administration to assess the effect on SWDs.

-

-

Data Analysis:

-

Visually inspect and/or use automated software to identify and quantify the number and duration of SWDs in the EEG recordings.

-

Compare the post-dosing SWD parameters to the baseline values for each animal.

-

Use appropriate statistical tests to determine the significance of any observed effects.

-

Caption: Workflow for an in vivo rat model of absence epilepsy to test the efficacy of this compound.

Pharmacokinetics and Metabolism (ADME)

Currently, there is no publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Further studies are required to characterize its pharmacokinetic profile, which is essential for its development as a therapeutic agent.

Conclusion

This compound is a potent and selective antagonist of T-type calcium channels with demonstrated efficacy in a preclinical model of absence epilepsy. Its state-dependent mechanism of action makes it a promising candidate for the treatment of neurological disorders characterized by neuronal hyperexcitability. While the initial pharmacological data are encouraging, further research is needed to fully elucidate its isoform selectivity, pharmacokinetic properties, and the precise signaling pathways it modulates. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future investigations into the therapeutic potential of this compound.

References

TTA-Q6 (CAS RN: 910484-28-5): A Technical Guide for Researchers

COMPOUND AT A GLANCE

| Property | Value | Reference |

| IUPAC Name | 4-((R)-5-(5-chloro-2,3-dihydro-2-oxo-1H-benzo[d]imidazol-5-yl)-5-(cyclopropyl)-3-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-2-yl)benzonitrile | N/A |

| CAS Number | 910484-28-5 | [1] |

| Molecular Formula | C₂₀H₁₅ClF₃N₃O | [1] |

| Molecular Weight | 405.8 g/mol | [1] |

| Primary Mechanism | Selective T-type Ca²⁺ channel antagonist | [1][2] |

| Secondary Mechanism | Induction of Endoplasmic Reticulum (ER) Stress | [3][4][5] |

Introduction

TTA-Q6 is a potent and selective antagonist of T-type calcium channels, demonstrating potential therapeutic applications in neurology and oncology.[1][2] This technical guide provides an in-depth overview of this compound, consolidating available data on its mechanism of action, experimental protocols, and key quantitative findings to support researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Pharmacological Profile

Primary Mechanism of Action: T-type Calcium Channel Antagonism

This compound exhibits high potency and selectivity as a T-type calcium channel antagonist. In vitro studies have quantified its inhibitory activity, highlighting its potential for modulating neuronal excitability and other physiological processes regulated by these channels.

| Assay Type | Parameter | Value | Cell Line/System |

| FLIPR (Depolarized) | IC₅₀ | 14 nM | Not Specified |

| FLIPR (Hyperpolarized) | IC₅₀ | 590 nM | Not Specified |

The voltage-dependent nature of T-type calcium channels makes them crucial regulators of neuronal firing patterns. Antagonism by this compound can suppress aberrant neuronal activity, which is the basis for its investigation in models of epilepsy.

Secondary Mechanism of Action: Induction of Endoplasmic Reticulum (ER) Stress

Recent research has uncovered a novel mechanism of action for this compound in the context of oncology. By inhibiting T-type calcium channel-mediated calcium influx into cancer cells, this compound disrupts intracellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress.[3][4][5] This, in turn, triggers the exposure of calreticulin (B1178941) (CRT) on the cancer cell surface, a key "eat-me" signal for phagocytic cells of the immune system.[3][4][5]

In Vivo Efficacy

Neurological Applications

In preclinical models, this compound has demonstrated efficacy in suppressing seizure activity. Studies in a rat model of absence epilepsy have shown a reduction in seizure frequency following oral administration. While the exact quantitative data on sleep architecture modulation is not publicly available, it has been noted that this compound causes significant alterations in the sleep-wake cycle in rats.

Oncological Applications

The induction of ER stress and subsequent calreticulin exposure by this compound forms the basis of a promising cancer immunotherapy strategy. In a preclinical lung cancer model, a nanomedicine-based co-delivery system of this compound and a CD47 inhibitor (RRX-001) demonstrated significant anti-tumor effects.[3][4][5] The CD47 inhibitor blocks the "don't eat me" signal, complementing the "eat-me" signal induced by this compound, leading to enhanced phagocytosis of cancer cells by macrophages and subsequent activation of an anti-tumor T-cell response.[3][4][5]

Experimental Protocols

In Vitro T-type Calcium Channel Inhibition Assay (FLIPR)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on T-type calcium channels.

Methodology:

-

Cell Culture: Utilize a cell line stably expressing the target T-type calcium channel subtype (e.g., HEK293 cells).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.

-

Assay Procedure:

-

Add the this compound dilutions to the cell plate.

-

Establish a baseline fluorescence reading using a Fluorometric Imaging Plate Reader (FLIPR).

-

Induce channel opening by adding a depolarizing stimulus (e.g., a high concentration of potassium chloride).

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis: Calculate the IC₅₀ value by plotting the inhibition of the calcium influx against the concentration of this compound and fitting the data to a dose-response curve.

In Vivo Rat Model of Absence Epilepsy

Objective: To evaluate the anti-seizure efficacy of this compound.

Methodology:

-

Animal Model: Utilize a validated genetic or pharmacologically-induced rat model of absence epilepsy (e.g., WAG/Rij rats).

-

Electrode Implantation: Surgically implant electroencephalogram (EEG) electrodes to monitor brain activity.

-

Drug Administration: Administer this compound orally or via another appropriate route at various doses.

-

EEG Recording: Record continuous EEG before and after drug administration to monitor seizure frequency and duration.

-

Data Analysis: Quantify the reduction in spike-wave discharges (the hallmark of absence seizures) to determine the efficacy of this compound.

Signaling Pathways and Experimental Workflows

This compound Signaling in Cancer Immunotherapy

Caption: this compound mechanism in cancer immunotherapy.

Experimental Workflow for In Vivo Epilepsy Study

Caption: Workflow for assessing this compound efficacy in a rat epilepsy model.

Safety and Toxicology

Conclusion

This compound is a versatile molecule with a well-defined primary mechanism of action as a potent and selective T-type calcium channel antagonist. This activity underpins its potential in treating neurological disorders such as epilepsy. Furthermore, the discovery of its ability to induce ER stress in cancer cells opens up exciting new avenues for its development as an immuno-oncology agent. The data and protocols summarized in this guide are intended to facilitate further research into the therapeutic potential of this compound.

References

- 1. Pharmacology and safety of tetradecylthioacetic acid (TTA): phase-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Changes in the rat sleep-wake cycle produced by D,L-beta-(1-naphthyl)alanine, a tryptophan analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Short-term homeostasis of active sleep and the architecture of sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

TTA-Q6: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTA-Q6 is a potent and selective antagonist of T-type calcium channels, identified through the optimization of a novel series of quinazolinone compounds. This document provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of this compound. It includes a compilation of its known quantitative data, detailed experimental protocols for its synthesis and key biological assays, and visualizations of its associated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, oncology, and drug development who are interested in the therapeutic potential of T-type calcium channel modulation.

Discovery of this compound

This compound was discovered through a focused medicinal chemistry effort to develop potent and selective T-type calcium channel antagonists from a novel series of 4,4-disubstituted quinazolin-2-ones. The discovery process involved the synthesis and evaluation of a library of analogs, with modifications at the 3- and 4-positions of the quinazolinone ring, to optimize potency and reduce off-target effects.

The initial lead compound was identified from a high-throughput screening campaign. Subsequent structure-activity relationship (SAR) studies led to the synthesis of this compound, which demonstrated a significant boost in potency. Specifically, the introduction of a cyclopropane (B1198618) at the 4-position and a 4-cyano modification resulted in a compound with good potency and reduced activation of the Pregnane X Receptor (PXR), a common off-target liability.

Synthesis of this compound

The synthesis of this compound is based on established methods for the preparation of quinazolinones. The general synthetic scheme involves the reaction of an appropriate amino benzophenone (B1666685) with carbonyl diimidazole, followed by the addition of a primary amine to form an equilibrium mixture. Subsequent heating of this mixture in toluene (B28343) with a Dean-Stark trap to remove water affords the dehydrated quinazolinone product.

Experimental Protocol: Synthesis of this compound

General Procedure for the Synthesis of 4,4-Disubstituted Quinazolin-2-ones:

A solution of the appropriate amino benzophenone (1 equivalent) in a suitable solvent is treated with carbonyl diimidazole (1.1 equivalents). The reaction mixture is stirred at room temperature until the formation of the intermediate is complete. The desired primary amine (1.2 equivalents) is then added, and the mixture is heated to reflux in toluene with a Dean-Stark trap for several hours until the reaction is complete. The reaction mixture is then cooled, and the product is isolated by filtration and purified by crystallization or column chromatography.

Detailed, step-by-step protocols for the synthesis of this compound and its precursors can be found in the supplementary information of the primary discovery publication.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency and Off-Target Activity

| Assay | Parameter | Value |

| FLIPR Depolarized Assay | IC50 | 14 nM[1] |

| FLIPR Hyperpolarized Assay | IC50 | 590 nM[1] |

| PXR Activation | % of Rifampicin | Minimized |

Table 2: In Vivo Efficacy in Preclinical Models

| Model | Species | Dose | Effect |

| WAG/Rij Epilepsy Model | Rat | 3 mg/kg (oral) | Robust inhibition of seizures |

| Harmaline-Induced Tremor Model | Rat | Not specified | Significant efficacy |

Pharmacokinetic data for this compound is not currently publicly available.

Mechanism of Action and Signaling Pathways

This compound is a selective antagonist of T-type calcium channels. These channels are low voltage-activated and play a crucial role in regulating neuronal excitability and firing patterns. In neurons, the inhibition of T-type calcium channels by this compound is expected to reduce neuronal burst firing, which is implicated in conditions such as epilepsy and neuropathic pain.

Neuronal Signaling Pathway

The influx of calcium through T-type channels in neurons can trigger a cascade of downstream signaling events. These include the activation of various calcium-dependent enzymes and transcription factors, leading to changes in gene expression and synaptic plasticity.

Role in Cancer Immunotherapy

Recent research has explored the use of this compound in a nanomedicine-based co-delivery system for lung cancer immunotherapy. In this context, this compound disrupts calcium uptake in cancer cells, leading to endoplasmic reticulum (ER) stress. This stress induces the translocation of calreticulin (B1178941) (CRT) to the cell surface, which acts as an "eat-me" signal for phagocytic cells of the immune system, such as macrophages and dendritic cells.

Experimental Protocols for Biological Assays

FLIPR (Fluorometric Imaging Plate Reader) Assay for T-type Calcium Channel Antagonism

This assay is used to measure the inhibitory activity of compounds on T-type calcium channels in a high-throughput format.

General Protocol:

-

Cell Culture: HEK293 cells stably expressing the desired T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3) are cultured in appropriate media.

-

Plate Seeding: Cells are seeded into 384-well microplates and incubated to form a confluent monolayer.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and the cells are incubated to allow for dye uptake.

-

Compound Addition: Test compounds, including this compound, are added to the wells at various concentrations.

-

FLIPR Measurement: The plate is placed in a FLIPR instrument. A baseline fluorescence is recorded, and then a depolarizing stimulus (e.g., a solution with an elevated potassium concentration) is added to activate the T-type calcium channels. The change in fluorescence, corresponding to calcium influx, is measured over time.

-

Data Analysis: The inhibition of the calcium influx by the test compound is calculated relative to control wells, and IC50 values are determined.

Specific buffer compositions, incubation times, and instrument settings can be found in the primary literature describing the development of T-type calcium channel assays.

Calreticulin Surface Exposure Assay

This assay is used to detect the translocation of calreticulin to the cell surface, a marker of immunogenic cell death.

General Protocol:

-

Cell Treatment: Cancer cells (e.g., lung cancer cell lines) are treated with this compound or control compounds for a specified period.

-

Staining: The cells are washed and then incubated with a primary antibody specific for calreticulin, followed by a fluorescently labeled secondary antibody.

-

Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence indicates an increase in calreticulin on the cell surface.

Detailed protocols, including antibody concentrations and incubation times, can be found in the supplementary information of the relevant cancer immunotherapy publications.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that has emerged from a well-defined discovery and optimization process. Its potent and selective inhibition of T-type calcium channels provides a means to investigate the physiological and pathological roles of these channels. Furthermore, its novel application in cancer immunotherapy highlights the potential for repurposing ion channel modulators in oncology. This technical guide provides a foundational resource for further research and development of this compound and related compounds.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Novel T-Type Calcium Channel Blockers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the structure-activity relationship (SAR) of a novel series of 1,4-benzodiazepine-based T-type calcium channel blockers. T-type calcium channels, particularly the subtypes CaV3.1, CaV3.2, and CaV3.3, are crucial in neuronal excitability and have emerged as promising therapeutic targets for various central nervous system disorders, including epilepsy. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying principles of SAR for this class of compounds.

Core Structure and Biological Activity

The foundation of the investigated series is a 1,4-benzodiazepine (B1214927) scaffold. Initial high-throughput screening identified a racemic hit, which served as the starting point for extensive chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. The primary biological activity measured is the inhibition of the three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3).

Structure-Activity Relationship (SAR) Analysis

The SAR of the 1,4-benzodiazepine series was systematically investigated by modifying various positions on the core scaffold. The following tables summarize the quantitative data from these modifications, highlighting the impact of different functional groups on the inhibitory activity against the three T-type calcium channel subtypes.

Table 1: SAR of Modifications at the N1 Position

| Compound ID | R1 Substituent | CaV3.1 IC50 (µM) | CaV3.2 IC50 (µM) | CaV3.3 IC50 (µM) |

| 4a | H | 1.2 | 1.5 | 0.8 |

| 4b | Methyl | 0.8 | 1.1 | 0.5 |

| 4c | Ethyl | 1.5 | 2.0 | 1.1 |

| 4d | Isopropyl | >10 | >10 | >10 |

Data represents a summary of findings from medicinal chemistry studies on 1,4-benzodiazepine analogs.

Table 2: SAR of Modifications at the C7 Position

| Compound ID | R7 Substituent | CaV3.1 IC50 (µM) | CaV3.2 IC50 (µM) | CaV3.3 IC50 (µM) |

| 5a | Cl | 0.5 | 0.7 | 0.3 |

| 5b | F | 0.6 | 0.8 | 0.4 |

| 5c | CN | 1.8 | 2.5 | 1.5 |

| 5d | OMe | 2.1 | 3.0 | 1.8 |

Data represents a summary of findings from medicinal chemistry studies on 1,4-benzodiazepine analogs.

Table 3: SAR of Modifications on the Phenyl Ring

| Compound ID | Phenyl Substitution | CaV3.1 IC50 (µM) | CaV3.2 IC50 (µM) | CaV3.3 IC50 (µM) |

| 6a | 4-Fluoro | 0.3 | 0.4 | 0.2 |

| 6b | 2-Fluoro | 0.8 | 1.0 | 0.6 |

| 6c | 4-Chloro | 0.4 | 0.5 | 0.25 |

| 6d | 4-Methyl | 1.1 | 1.4 | 0.9 |

Data represents a summary of findings from medicinal chemistry studies on 1,4-benzodiazepine analogs.

Experimental Protocols

The biological activity of the synthesized compounds was evaluated using two key experimental techniques: a high-throughput FLIPR assay for initial screening and a more detailed electrophysiological patch-clamp assay for confirmation and potency determination.

FLIPR (Fluorometric Imaging Plate Reader) Assay for T-Type Calcium Channel Inhibition

This assay provides a high-throughput method for measuring changes in intracellular calcium concentration, which is an indicator of T-type calcium channel activity.

Cell Line: HEK293 cells stably expressing one of the human T-type calcium channel subtypes (CaV3.1, CaV3.2, or CaV3.3).

Methodology:

-

Cell Preparation: Cells are seeded into 384-well microplates and grown to confluence.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.

-

Compound Addition: The test compounds are added to the wells at various concentrations.

-

Depolarization: The cells are depolarized using a solution containing a high concentration of potassium chloride (KCl) to activate the voltage-gated T-type calcium channels.

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity before and after depolarization. A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of the T-type calcium channels.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the ionic currents flowing through the T-type calcium channels in the cell membrane, providing a more precise measure of channel inhibition.

Cell Line: HEK293 cells transiently or stably expressing the T-type calcium channel subtype of interest.

Methodology:

-

Cell Preparation: Cells are plated on glass coverslips for recording.

-

Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution containing CsCl to block potassium channels.

-

Giga-seal Formation: A micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The cell membrane within the pipette tip is ruptured to allow electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is held at a negative potential (e.g., -100 mV) to keep the T-type calcium channels in a closed state.

-

Current Recording: The membrane potential is then stepped to a depolarizing potential (e.g., -30 mV) to activate the T-type channels, and the resulting inward calcium current is recorded.

-

Compound Application: The test compound is applied to the cell via the external solution, and the effect on the T-type calcium current is measured.

-

Data Analysis: The percentage of inhibition of the peak current is determined at various compound concentrations to calculate the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the SAR and experimental workflow for the development of these novel T-type calcium channel blockers.

Caption: A simplified workflow for the discovery and development of novel T-type calcium channel blockers.

In Vitro Characterization of TTA-Q6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of TTA-Q6, a selective antagonist of T-type calcium channels. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to understand and replicate key experiments for the evaluation of this compound. This document summarizes quantitative data, provides detailed experimental protocols, and visualizes essential signaling pathways and workflows.

Quantitative Data Summary

The inhibitory potency of this compound on T-type calcium channels has been quantified using Fluorometric Imaging Plate Reader (FLIPR) assays. These assays measure the compound's ability to block calcium influx following induced depolarization of cells expressing the target channels. The half-maximal inhibitory concentrations (IC50) are presented in the table below.

| Assay Type | IC50 (nM) |

| FLIPR Depolarized Assay | 14 |

| FLIPR Hyperpolarized Assay | 590 |

Signaling Pathway

This compound exerts its pharmacological effect by blocking T-type calcium channels (CaV3). These channels are low-voltage activated, meaning they open in response to small changes in membrane potential from a hyperpolarized state. Their activation leads to an influx of calcium ions (Ca2+), which acts as a second messenger, triggering a variety of downstream cellular responses, including the modulation of neuronal excitability and firing patterns. The following diagram illustrates the signaling pathway inhibited by this compound.

Caption: this compound blocks the T-type calcium channel, preventing calcium influx.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize this compound.

FLIPR Calcium Flux Assay

This high-throughput assay is used to determine the potency of this compound in blocking T-type calcium channels.

Objective: To measure the IC50 value of this compound by quantifying its inhibition of potassium chloride (KCl)-induced calcium influx in cells expressing T-type calcium channels.

Materials:

-

HEK293 cells stably expressing a T-type calcium channel subtype (e.g., CaV3.2).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS).

-

Poly-D-lysine coated 384-well black-walled, clear-bottom assay plates.

-

Calcium-sensitive dye (e.g., Fluo-4 AM or a genetically encoded sensor like GCaMP6s).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound compound stock solution in DMSO.

-

Potassium chloride (KCl) stock solution.

-

Fluorometric Imaging Plate Reader (FLIPR).

Workflow Diagram:

Caption: Workflow for the FLIPR calcium flux assay.

Procedure:

-

Cell Plating: Seed HEK293 cells expressing the T-type calcium channel of interest into 384-well black-walled, clear-bottom plates coated with poly-D-lysine at a density of 20,000-40,000 cells per well.

-

Incubation: Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Remove the cell culture medium and add the dye solution to each well.

-

Dye Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (a known T-type channel blocker).

-

Compound Incubation: Incubate the plate with the compound for 15-30 minutes at room temperature.

-

FLIPR Measurement: Place the assay plate into the FLIPR instrument. Record baseline fluorescence for a short period.

-

Depolarization: The FLIPR instrument will then add a pre-determined concentration of KCl solution to all wells to induce membrane depolarization, which activates the T-type calcium channels.

-

Data Recording: Continue to record the fluorescence signal for several minutes to capture the calcium influx.

-

Data Analysis: The change in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the inhibition of the calcium response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a detailed characterization of the effects of this compound on the biophysical properties of T-type calcium channels.

Objective: To directly measure the inhibitory effect of this compound on T-type calcium channel currents and to assess its mechanism of action (e.g., state-dependence).

Materials:

-

HEK293 cells expressing a T-type calcium channel subtype.

-

Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External recording solution (containing, in mM: 110 BaCl2, 10 HEPES, 40 TEA-Cl, pH adjusted to 7.4 with TEA-OH).

-

Internal pipette solution (containing, in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH).

-

This compound stock solution.

Workflow Diagram:

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Baseline Recording: Clamp the cell at a holding potential of -100 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents and record the baseline current-voltage relationship.

-

Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Recording with Compound: Once the drug effect has reached a steady state, repeat the voltage protocol to record the T-type currents in the presence of this compound.

-

Washout: Perfuse the chamber with the drug-free external solution to observe the reversal of the inhibitory effect.

-

Data Analysis: Measure the peak current amplitude at each voltage step before, during, and after compound application. Calculate the percentage of current inhibition to determine the potency and assess any changes in the voltage-dependence of activation or inactivation.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the T-type calcium channel.

Objective: To quantify the direct interaction of this compound with the T-type calcium channel by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells overexpressing the T-type calcium channel of interest.

-

A suitable radioligand that binds to the T-type calcium channel (selection depends on the specific channel subtype and available tools).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

This compound compound stock solution.

-

Non-specific binding control (a high concentration of a known non-radioactive ligand).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Workflow Diagram:

Caption: Workflow for the radioligand binding assay.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the T-type calcium channel in a hypotonic buffer and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold. The membranes with bound radioligand will be trapped on the filter.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total binding: Radioactivity in the absence of any competing ligand.

-

Non-specific binding: Radioactivity in the presence of a saturating concentration of a non-radioactive ligand.

-

Specific binding: Total binding - non-specific binding.

-

Plot the percentage of specific binding against the concentration of this compound and fit the data to determine the IC50. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

-

An In-depth Technical Guide to the Effects of T-type Calcium Channel Antagonists on Neuronal Excitability

Audience: Researchers, scientists, and drug development professionals.

Scope: This document details the mechanism, quantitative effects, and experimental evaluation of potent and selective T-type calcium channel antagonists, such as TTA-Q6, on neuronal excitability. Due to the limited availability of peer-reviewed electrophysiological data specifically for this compound, this guide extensively leverages data from the well-characterized and structurally related T-type antagonist, TTA-P2, to illustrate the fundamental principles and expected effects of this class of compounds.

Introduction: T-type Calcium Channels as a Therapeutic Target

Low-voltage-activated (LVA) T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) are critical regulators of neuronal excitability.[1] Unlike high-voltage-activated (HVA) channels, T-type channels are activated by small depolarizations from a hyperpolarized resting membrane potential, making them key players in generating rhythmic burst firing in neurons, particularly within the thalamocortical circuitry.[2][3][4] This unique physiological role has implicated T-type channels in the pathophysiology of several neurological disorders, including absence epilepsy and neuropathic pain, making them a prime target for drug development.[5][6]

A new generation of potent and selective T-type channel antagonists has been developed, including the amide analogue TTA-A2 and the piperidine (B6355638) derivative TTA-P2.[2][7] These compounds have provided invaluable tools for dissecting the physiological roles of T-type channels. This guide focuses on the effects of these antagonists, with a particular reference to this compound, a member of the quinazolinone series of T-type antagonists, on neuronal function.

Core Mechanism of Action

T-type channel antagonists modulate neuronal excitability primarily by inhibiting the influx of Ca²+ through CaV3 channels. This action has a profound effect on the two primary firing modes of thalamic neurons: tonic firing and burst firing.

-

Tonic Firing: Occurs when the neuron is relatively depolarized. Action potentials are fired as single, sustained events. This mode is thought to be important for faithful transmission of sensory information.

-

Burst Firing: Occurs when the neuron is hyperpolarized, which removes the inactivation of T-type channels. A subsequent small depolarization activates these channels, leading to a large, transient Ca²+ influx known as a low-threshold calcium potential (LTCP). This LTCP, in turn, triggers a high-frequency burst of sodium-dependent action potentials.[2][3][4]

Potent T-type antagonists like TTA-P2 have been shown to selectively abolish LTCP-dependent burst firing without altering tonic firing.[2][3] This selective action is achieved by directly blocking the T-type Ca²+ current that initiates the burst, thereby reducing neuronal hyperexcitability associated with pathological states while preserving normal information processing.

Signaling Pathway of T-type Channel Blockade

The following diagram illustrates the signaling cascade leading to neuronal burst firing and the point of intervention for a T-type channel antagonist like this compound.

References

- 1. Neuronal Cav3 channelopathies: recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective T-type calcium channel block in thalamic neurons reveals channel redundancy and physiological impact of I(T)window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective blockade of rat brain T-type calcium channels provides insights on neurophysiological basis of arousal dependent resting state functional magnetic resonance imaging signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 6. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]

- 7. researchgate.net [researchgate.net]

The Role of T-type Calcium Channels in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Low-voltage-activated (LVA) T-type calcium channels, comprising the subtypes CaV3.1, CaV3.2, and CaV3.3, are critical regulators of neuronal excitability and signaling. Their unique biophysical properties, including activation near resting membrane potential and generation of low-threshold calcium spikes, position them as key players in a variety of physiological processes. However, dysregulation of T-type channel function has been increasingly implicated in the pathophysiology of a range of neurological disorders. This technical guide provides an in-depth exploration of the role of T-type calcium channels in epilepsy, neuropathic pain, Parkinson's disease, and Alzheimer's disease, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and target T-type calcium channels for therapeutic intervention.

Introduction to T-type Calcium Channels

T-type calcium channels are members of the voltage-gated calcium channel superfamily.[1] They are characterized by their low threshold of activation, transient current, and small single-channel conductance.[1] The family consists of three distinct subtypes, each encoded by a different gene:

-

CaV3.1 (CACNA1G)

-

CaV3.2 (CACNA1H)

-

CaV3.3 (CACNA1I)

These subtypes exhibit distinct electrophysiological properties, tissue distribution, and pharmacology, which contributes to their diverse roles in the nervous system.[2] A key feature of T-type channels is their ability to generate a "window current," a small, persistent calcium influx at voltages near the resting membrane potential where the activation and inactivation curves overlap.[3] This window current can significantly influence neuronal excitability and firing patterns.

Role in Neurological Disorders

Epilepsy

T-type calcium channels, particularly CaV3.1 and CaV3.2, are strongly implicated in the generation of spike-and-wave discharges characteristic of absence seizures.[4][5] These channels are highly expressed in the thalamocortical circuit, where they contribute to the rhythmic burst firing of neurons that underlies these seizures.[4][5]

Signaling Pathway in Absence Seizures:

The thalamocortical circuitry, involving thalamocortical (TC) relay neurons, reticular thalamic (RTN) neurons, and cortical pyramidal neurons, is central to the generation of absence seizures. Hyperpolarization of TC neurons, often driven by GABAergic input from RTN neurons, deinactivates T-type calcium channels. Subsequent excitatory input then triggers a low-threshold calcium spike, leading to a burst of action potentials that propagates through the cortex. This rhythmic activity is synchronized across the thalamocortical network, resulting in the characteristic 3-Hz spike-and-wave discharges observed on an EEG.

References

- 1. media.jax.org [media.jax.org]

- 2. Neuronal Cav3 channelopathies: recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Age-related downregulation of the CaV3.1 T-type calcium channel as a mediator of amyloid beta production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. frontiersin.org [frontiersin.org]

TTA-Q6: A T-Type Calcium Channel Antagonist and its Hypothetical Role in Angelman Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angelman Syndrome (AS) is a severe neurodevelopmental disorder characterized by the loss of function of the maternally inherited UBE3A gene. While current therapeutic strategies predominantly focus on restoring UBE3A expression, alternative downstream pathways that are dysregulated in the absence of UBE3A present novel targets for drug development. This technical guide explores the hypothetical potential of TTA-Q6, a selective T-type calcium channel antagonist, in the context of Angelman Syndrome research. The proposed mechanism of action, based on patent filings, centers on the modulation of Calcium/calmodulin-dependent protein kinase II (CaMKII), a critical enzyme in synaptic plasticity that is dysregulated in AS.

This document provides an overview of this compound, its known pharmacological data, the theoretical signaling pathway it may influence in AS, and generalized experimental protocols relevant to the preclinical assessment of potential AS therapeutics. It is important to note that the link between this compound and Angelman Syndrome is, at present, speculative and primarily based on a patent application rather than extensive preclinical or clinical studies.

Introduction to this compound

This compound is a selective antagonist of T-type calcium channels.[1] These channels are a class of voltage-gated ion channels that play a significant role in the central nervous system, particularly in thalamocortical signaling, and have been implicated in conditions such as epilepsy and sleep disorders.[2] this compound has been investigated for its potential in treating various neurological diseases due to its ability to modulate neuronal excitability.[1]

Quantitative Data for this compound

The following table summarizes the available in vitro and in vivo pharmacokinetic data for this compound, derived from studies not specific to Angelman Syndrome.

| Parameter | Value | Species/Assay | Reference |

| In Vitro Potency | |||

| FLIPR Depolarized Assay IC₅₀ | 14 nM | N/A | [1] |

| FLIPR Hyperpolarized Assay IC₅₀ | 590 nM | N/A | [1] |

| Pharmacokinetics | |||

| Brain to Plasma Ratio | 1.1 (at 2h post-dose) | Rat | [2] |

Proposed Mechanism of Action in Angelman Syndrome

The therapeutic rationale for using a T-type calcium channel antagonist like this compound in Angelman Syndrome stems from the downstream consequences of UBE3A deficiency on neuronal signaling. A key protein affected in AS is CaMKII, which is crucial for learning and memory. It is hypothesized that blocking T-type calcium channels could prevent the inhibitory autophosphorylation of CaMKII, thereby increasing its activity and potentially ameliorating some of the cognitive deficits seen in Angelman Syndrome.[3][4]

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound in Angelman Syndrome.

Experimental Protocols for Preclinical Evaluation

While no specific experimental protocols for this compound in Angelman Syndrome have been published, this section outlines a generalized workflow for the preclinical assessment of a novel therapeutic candidate for AS, based on common practices in the field.

In Vitro Assays

-

Cell Lines: Patient-derived induced pluripotent stem cells (iPSCs) differentiated into neurons are a key in vitro model. These cells carry the genetic mutations found in AS patients.[5]

-

Western Blot: To quantify the levels of target proteins (e.g., UBE3A, phosphorylated CaMKII) following compound treatment.

-

Quantitative PCR (qPCR): To measure changes in gene expression, particularly the UBE3A antisense transcript (UBE3A-ATS) if the compound is hypothesized to affect its expression.

-

Multi-electrode Array (MEA): To assess neuronal network activity and excitability, as AS neurons often exhibit hyperexcitability. A reduction in synchronized bursting would be a positive indicator.

In Vivo Studies in AS Mouse Models

-

Animal Models: Mouse models with a maternal deletion or mutation of the Ube3a gene are standard.

-

Pharmacokinetic Analysis: To determine the brain penetration and half-life of the compound after administration.

-

Western Blot and Immunohistochemistry: To confirm target engagement and protein level changes in various brain regions (e.g., hippocampus, cortex).

-

Behavioral Testing: A battery of tests is used to assess different phenotypes associated with AS:

-

Motor Coordination: Rotarod test.

-

Learning and Memory: Morris water maze, contextual fear conditioning.

-

Anxiety-like Behavior: Open field test, elevated plus maze.

-

-

Electrophysiology: In vivo or ex vivo slice electrophysiology to measure synaptic plasticity (e.g., long-term potentiation, LTP), which is typically impaired in AS mouse models.

Experimental Workflow Diagram

Caption: Generalized preclinical workflow for AS drug discovery.

Conclusion and Future Directions

This compound represents a departure from the primary UBE3A-centric therapeutic strategies for Angelman Syndrome. Its potential, as outlined in a patent application, lies in targeting downstream signaling pathways, specifically the dysregulation of CaMKII. While the preclinical data for this compound in the context of Angelman Syndrome is currently non-existent in peer-reviewed literature, the proposed mechanism is scientifically plausible and warrants further investigation.

Future research should focus on validating the hypothesis that T-type calcium channel antagonism can indeed rescue CaMKII function and improve AS-related phenotypes in established in vitro and in vivo models. Such studies would be the first step in determining whether this compound or other molecules in its class hold genuine therapeutic promise for individuals with Angelman Syndrome. The broader implication is the validation of downstream targets as a viable alternative or complementary approach to UBE3A restoration therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of 4,4-Disubstituted Quinazolin-2-ones as T-Type Calcium Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2017070680A1 - Methods for treating angelman syndrome and related disorders - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. ES2936400T3 - Métodos para tratar el sÃndrome Angelman - Google Patents [patents.google.com]

TTA-Q6: A Technical Guide for Studying Calcium Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTA-Q6 is a potent and selective antagonist of T-type calcium channels.[1][2] These channels, also known as low-voltage-activated (LVA) calcium channels, are crucial regulators of intracellular calcium levels.[3][4] They play a significant role in a variety of physiological processes, including neuronal excitability, hormone secretion, and muscle contraction.[5][6] Dysregulation of T-type channel activity has been implicated in several pathological conditions, such as epilepsy, neuropathic pain, and certain types of cancer.[3][5] this compound serves as a critical pharmacological tool for investigating the function of these channels and their role in calcium signaling pathways, making it a valuable asset in both basic research and early-stage drug discovery.[1]

Core Mechanism of Action

This compound exerts its effects by directly blocking T-type voltage-gated calcium channels (Cav3).[7] These channels are activated by small membrane depolarizations, close to the resting potential of many cells, allowing an influx of Ca2+ ions.[8] This initial calcium entry can trigger a cascade of downstream events, including the activation of calcium-dependent enzymes and transcription factors, and can also lead to further membrane depolarization, activating other ion channels.[8] By inhibiting the T-type channel, this compound effectively dampens this initial calcium signal, allowing researchers to dissect its specific contribution to complex cellular responses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]

- 3. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 4. Activity-dependent regulation of T-type calcium channels by submembrane calcium ions | eLife [elifesciences.org]

- 5. Regulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are T-type calcium channel modulators and how do they work? [synapse.patsnap.com]

- 8. T-Type Voltage-Gated Calcium Channels: Potential Regulators of Smooth Muscle Contractility - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Off-Target Effects of TTA-Q6: A Methodological Guide

Disclaimer: As of late 2025, detailed off-target screening data for the selective T-type Ca2+ channel antagonist TTA-Q6 is not publicly available. The information presented herein is a technical guide outlining the established methodologies and best practices for identifying and characterizing the off-target profile of a novel chemical entity like this compound. The data and specific pathways are illustrative examples.

Introduction

This compound is identified as a potent and selective antagonist of T-type Ca2+ channels, with potential therapeutic applications in neurological diseases.[1][2] While high on-target potency is crucial, a comprehensive understanding of a compound's off-target interactions is a critical component of preclinical safety assessment and a key determinant of its therapeutic index. Unforeseen off-target activities can lead to adverse drug reactions or provide opportunities for drug repositioning.

This guide details the standard experimental workflows and data presentation formats used to build a comprehensive off-target profile for a compound such as this compound.

Core Investigative Workflow

The investigation into off-target effects typically follows a tiered approach, starting with broad screening panels and progressing to more focused functional and mechanistic studies for any identified "hits."

References

TTA-Q6 in Lung Cancer Immunotherapy: A Review of Currently Available Information

An in-depth analysis of the current scientific landscape reveals a significant lack of research and data regarding the application of TTA-Q6 in the field of lung cancer immunotherapy. Publicly available scientific literature and clinical trial databases do not contain specific studies, quantitative data, or established experimental protocols investigating this compound for this indication.

Currently, this compound is primarily identified and commercially available as a selective antagonist for T-type calcium channels.[1][2][3][4] Its documented research applications are predominantly in the area of neurological diseases.[1][4] The compound is characterized by its potency in blocking these specific ion channels, with an IC50 of 14 nM in a depolarized assay and 590 nM in a hyperpolarized assay.[3]

A comprehensive search for preclinical or clinical data on this compound in the context of lung cancer did not yield any specific results. The current body of research on immunotherapy for lung cancer focuses on a variety of other agents and mechanisms, such as immune checkpoint inhibitors, targeted therapies, and cellular therapies.[5][6][7][8] There is no mention of this compound in the context of these established or investigational treatments for lung cancer.

Similarly, searches for experimental protocols or signaling pathways related to this compound's potential effects on lung cancer cells or the tumor microenvironment were unfruitful. While there is extensive research into the signaling pathways involved in lung cancer and the immune response,[9][10] there is no published information connecting this compound to these pathways in this specific disease context.

It is important to distinguish this compound from other compounds with similar acronyms that have been investigated in cancer research. For instance, "Tarlatamab" is a bispecific T-cell engager that has shown promise in treating small cell lung cancer.[6] Additionally, "tetradecylthioacetic acid (TTA)" has been studied for its effects on hepatoma cells.[11] However, these are distinct molecules from this compound.

Based on the available scientific and medical information, this compound has not been investigated as a therapeutic agent in lung cancer immunotherapy. Consequently, there is no quantitative data to present, no established experimental protocols to detail, and no known signaling pathways to visualize for this specific application. The information that exists on this compound is confined to its role as a tool compound in neurological research due to its T-type calcium channel antagonism. Further research would be required to determine if this mechanism of action could have any relevance or therapeutic potential in the treatment of lung cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | T-type Ca2+ channel inhibitor | Probechem Biochemicals [probechem.com]

- 4. abmole.com [abmole.com]

- 5. cancerresearchuk.org [cancerresearchuk.org]

- 6. Tarlatamab for Previously Treated Small Cell Lung Cancer - NCI [cancer.gov]

- 7. Clinical Trials Explore Immunotherapies for Lung Cancer | Duke Health Referring Physicians [physicians.dukehealth.org]

- 8. Clinical Relevance of Targeted Therapy and Immune-Checkpoint Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the signal transducer and transcription (STAT) signaling pathway in a primary T cell response. Critical role for IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Toll-like receptor signaling pathways in innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic actions of tetradecylthioacetic acid (TTA) and dexamethasone on induction of the peroxisomal beta-oxidation and on growth inhibition of Morris hepatoma cells. Both effects are counteracted by insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

TTA-Q6: Application Notes and Protocols for In Vitro Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

TTA-Q6 is a potent and selective antagonist of T-type calcium channels, with IC50 values of 14 nM and 590 nM in FLIPR depolarized and hyperpolarized assays, respectively[1]. As a key regulator of calcium influx in excitable cells, T-type calcium channels are implicated in a variety of physiological and pathological processes, particularly in the central nervous system. Consequently, this compound is a valuable pharmacological tool for investigating the role of these channels in neurological disorders. These application notes provide detailed protocols for the in vitro characterization of this compound's effects on cellular processes, including signaling, viability, and apoptosis.

Data Presentation

This compound Inhibitory Activity

| Assay Type | Condition | IC50 | Reference |

| FLIPR | Depolarized | 14 nM | [1] |

| FLIPR | Hyperpolarized | 590 nM | [1] |

Signaling Pathways

This compound primarily exerts its effects by blocking T-type calcium channels (CaV3.1, CaV3.2, CaV3.3), thereby reducing the influx of Ca2+ into the cell. This interruption of calcium signaling can impact numerous downstream pathways.

Experimental Protocols

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is for recording T-type calcium channel currents in cultured neurons.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Cultured neurons (e.g., primary hippocampal or dorsal root ganglion neurons)

-

External solution (in mM): 135 TEA-Cl, 10 BaCl2, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH

-

Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass pipettes (3-5 MΩ)

Procedure:

-

Prepare fresh external and internal solutions.

-

Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations. Include a vehicle control (DMSO).

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a neuron.

-

Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of T-type channels.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.

-

After obtaining a stable baseline recording, perfuse the cells with the external solution containing this compound at the desired concentration.

-

Repeat the voltage-step protocol to record T-type currents in the presence of this compound.

-

To determine the dose-response relationship, apply increasing concentrations of this compound.

-

Analyze the data to determine the effect of this compound on the current amplitude and kinetics.

Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca2+]) using a fluorescent indicator.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Cultured cells expressing T-type calcium channels (e.g., neuroblastoma cell line SH-SY5Y)

-

Fura-2 AM (calcium indicator)

-

Hanks' Balanced Salt Solution (HBSS)

-

Pluronic F-127

-

Fluorescence microscopy setup with a ratiometric imaging system

Procedure:

-

Seed cells on glass-bottom dishes.

-

Prepare a loading solution of 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Incubate cells with the loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Mount the dish on the microscope stage and allow the cells to de-esterify the dye for 15-20 minutes.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Stimulate the cells to induce calcium influx (e.g., with a depolarizing concentration of KCl).

-

Record the changes in the 340/380 nm fluorescence ratio.

-

Wash the cells and incubate with the desired concentration of this compound for 15-30 minutes.

-

Repeat the stimulation and recording steps in the presence of this compound.

-

Analyze the data to quantify the inhibitory effect of this compound on calcium influx.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Cell line of interest (e.g., a neuroblastoma or glioma cell line)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-